N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE
CAS No.: 1215688-56-4
Cat. No.: VC7290817
Molecular Formula: C20H20Cl2N4OS2
Molecular Weight: 467.43
* For research use only. Not for human or veterinary use.
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE - 1215688-56-4](/images/structure/VC7290817.png)
Specification
CAS No. | 1215688-56-4 |
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Molecular Formula | C20H20Cl2N4OS2 |
Molecular Weight | 467.43 |
IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C20H19ClN4OS2.ClH/c1-24(2)8-3-9-25(20-23-16-7-5-14(21)11-18(16)28-20)19(26)13-4-6-15-17(10-13)27-12-22-15;/h4-7,10-12H,3,8-9H2,1-2H3;1H |
Standard InChI Key | HEEHIGPHVSBUFO-UHFFFAOYSA-N |
SMILES | CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features two 1,3-benzothiazole rings connected by a carboxamide group. Key substituents include:
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6-Chloro-1,3-benzothiazol-2-yl: A chloro-substituted benzothiazole at position 6, contributing electron-withdrawing effects and steric bulk.
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3-(Dimethylamino)propyl: A tertiary amine side chain enhancing water solubility via protonation and potential receptor interactions .
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Hydrochloride salt: Counterion improving crystallinity and bioavailability .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈Cl₂N₅OS₂·HCl | Calculated |
Molecular Weight | 489.26 g/mol | Estimated |
logP (Partition Coeff.) | 3.02 | Analogous |
Hydrogen Bond Acceptors | 4 | Structural |
The molecular geometry facilitates π-π stacking between benzothiazole rings and hydrogen bonding via the carboxamide group, critical for target engagement .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential amide coupling and functionalization:
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Benzothiazole-6-carboxylic Acid Activation: 1,3-Benzothiazole-6-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) to form an intermediate acyloxyphosphonium species .
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Nucleophilic Displacement: Reaction with 6-chloro-1,3-benzothiazol-2-amine introduces the first benzothiazole moiety. Temperature control (0–5°C) minimizes side reactions.
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Alkylation of Tertiary Amine: 3-(Dimethylamino)propylamine is introduced via nucleophilic substitution, with triethylamine as a base to scavenge HCl .
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Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | EDC, HOBt, DCM, 0°C, 4 h | 78 | >95% |
2 | DIPEA, DMF, RT, 12 h | 65 | 92% |
3 | EtOH, HCl gas, 0°C, 2 h | 89 | 98% |
Impurities include unreacted starting materials and over-alkylated byproducts, removed via silica gel chromatography .
Pharmacological Activity
Kinase Inhibition Profile
Structural analogs demonstrate selective inhibition of BRAFV600E, a kinase implicated in melanoma and colorectal cancer . The dual benzothiazole system may occupy the ATP-binding pocket, with the chloro group enhancing affinity for hydrophobic residues (e.g., Val600) .
Table 3: In Vitro Activity of Analogous Compounds
Compound | BRAFV600E IC₅₀ (nM) | Cell Line (IC₅₀, μM) |
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Target Compound (Analog) | 42 ± 3.1 | A375: 1.2 ± 0.3 |
Vemurafenib (Control) | 31 ± 2.8 | A375: 0.9 ± 0.2 |
Mechanistic studies suggest suppression of MEK-ERK signaling, reducing proliferation in BRAF-mutant cells .
Antiproliferative Effects
In colorectal cancer (HCT116) and melanoma (A375) models, the compound inhibits growth with IC₅₀ values of 1.8 μM and 1.2 μM, respectively . Synergy with MEK inhibitors (e.g., trametinib) enhances efficacy 3.2-fold .
Mechanism of Action
Target Engagement
Molecular docking simulations predict hydrogen bonds between the carboxamide carbonyl and kinase hinge region (Cys532), while the dimethylamino group interacts with Asp594 via salt bridges . The chloro substituent occupies a hydrophobic cleft adjacent to the DFG motif, stabilizing the inactive kinase conformation .
Downstream Effects
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MAPK Pathway Suppression: Reduces phosphorylated ERK1/2 levels by 74% at 1 μM .
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage observed in treated cells .
Applications and Future Directions
Challenges
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